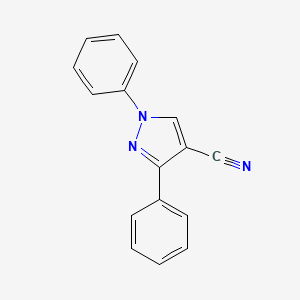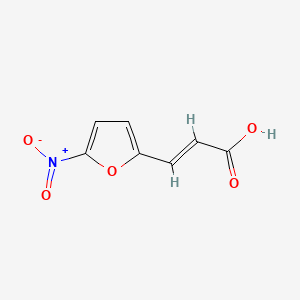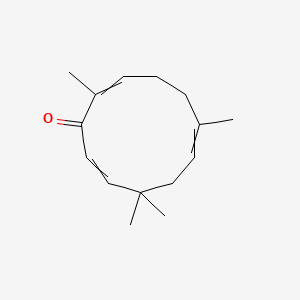
2,6,9,9-Tetramethylcycloundeca-2,6,10-trien-1-one
Descripción general
Descripción
2,6,9,9-Tetramethylcycloundeca-2,6,10-trien-1-one is a natural product found in Zingiber, Zingiber officinale, and other organisms with data available.
Aplicaciones Científicas De Investigación
Synthesis Applications :
- The compound was used in the synthesis of acyl radical-mediated polyene cyclisations directed towards steroid ring synthesis, which led to the formation of six-ring fused polycycles via consecutive 6-endo-trig modes of cyclisations from polyene acyl radical intermediates (Batsanov et al., 1996).
- It was also involved in the synthesis of [4.3.2] propella-2,4,8,10-tetraen-7-one, suggesting weak interactions among its π bonds, possibly longicyclic in mode (Ohkita et al., 1990).
Chemical Properties and Reactions :
- Studies on the synthesis and properties of 6-Dimethylaminotricyclo[5.3.0.02,5]deca-3,6,8,10-tetraene revealed its air- and acid-sensitivity (Sugihara & Sugimura, 1993).
- Another study focused on tetracyclo[6.4.0.03,5.04,8]dodecan-6-ones explored a novel construction of tricyclo[7.2.1.01,6]dodecan-10-one skeleton by acid-catalyzed cyclopropyl bond cleavage (Maiti & Lahiri, 1997).
Crystallography and Structure Analysis :
- The unexpected product 9-Methyl-8,11,12-trioxatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-10-one was formed in a reaction between salicylaldehyde and pyruvic acid, and its structure features a tricyclic system containing an O atom in each of the bridges (Eilers, Bach & Fröhlich, 1998).
Synthesis of Complex Structures :
- Research on the generation and trapping of a highly strained bicyclic alkyne: tricyclo[6.3.1.0(2,7)]dodeca-2,4,6-trien-9-yne provided insights into the synthesis and reaction mechanisms of complex molecular structures (Tümer, Taşkesenligil & Balcı, 2001).
- Another study demonstrated one-pot access to peri-condensed heterocycles via manganese-catalyzed cascade C-N and C-C bond formation, creating a range of 2,11-diazatricyclo[5.3.1.04,11]undeca-1(10),4,6,8-tetraen-3-ones (Yu et al., 2018).
Applications in Organic Chemistry :
- Research on RuO4-mediated oxidative polycyclization of linear polyenes explored a new approach to synthesizing the bis-THF diol core of antitumor cis–cis adjacent bis-THF annonaceous acetogenins (Piccialli et al., 2006).
- A study on diethyl ether–boron trifluoride (1/1) induced transannular cyclization reaction of humulene 2,3-epoxide produced novel transannular cyclized compounds, contributing to the understanding of complex molecular reactions (Hayano & Shirahama, 1996).
Propiedades
IUPAC Name |
2,6,9,9-tetramethylcycloundeca-2,6,10-trien-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-12-6-5-7-13(2)14(16)9-11-15(3,4)10-8-12/h7-9,11H,5-6,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHNTRQPEMKFKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(C=CC(=O)C(=CCC1)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 5725 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



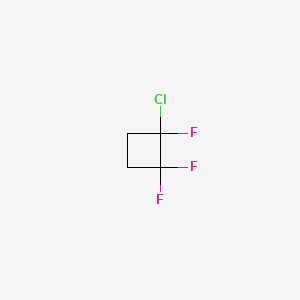
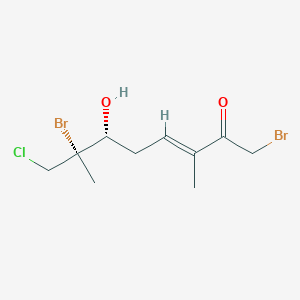
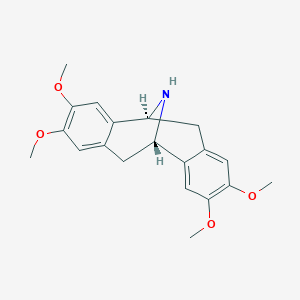
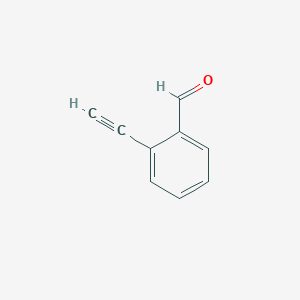
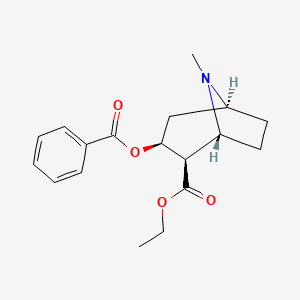
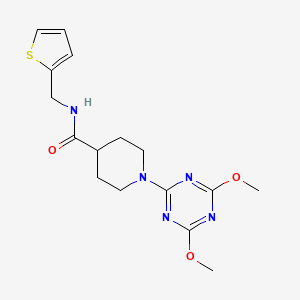
![1-(4-chlorophenyl)sulfonyl-N-[3-methoxy-4-(1-tetrazolyl)phenyl]-4-piperidinecarboxamide](/img/structure/B1209959.png)
![N-butyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-furancarboxamide](/img/structure/B1209963.png)
![3-[[[[3-[(4-Chlorophenyl)methyl]-2-methyl-4-oxo-6-quinazolinyl]amino]-oxomethyl]amino]propanoic acid ethyl ester](/img/structure/B1209965.png)
![N-[4-methyl-6-(1-oxobutylamino)-3-pyridinyl]-4-pyridinecarboxamide](/img/structure/B1209966.png)
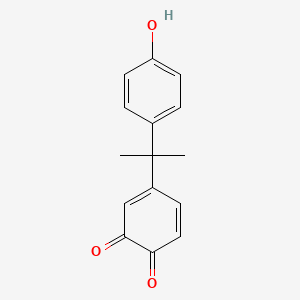
![N-[3-(4-oxo-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B1209969.png)
